molecular formula C15H14O6 B126292 (-)-Catechin CAS No. 18829-70-4

(-)-Catechin

Cat. No. B126292
CAS RN: 18829-70-4
M. Wt: 290.27 g/mol
InChI Key: PFTAWBLQPZVEMU-HIFRSBDPSA-N
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Description

(-)-Catechin is a type of natural phenol and antioxidant, part of the chemical family of flavan-3-ols. It is found in various foods such as green tea, black tea, and some fruits.



Synthesis Analysis

The synthesis of (-)-Catechin in plants involves the phenylpropanoid metabolic pathway, where it is synthesized from phenylalanine and malonyl-CoA through a series of enzymatic reactions.



Molecular Structure Analysis

(-)-Catechin has a unique structure with two aromatic rings (A and B) and a heterocyclic ring ©. This structure is responsible for its antioxidant properties.


Chemical Reactions
(-)-Catechin can undergo oxidation reactions, especially when exposed to air and light. This can lead to the formation of oligomers and polymers known as theaflavins and thearubigins, respectively.


Scientific Research Applications

Preventive Effects on Cardiovascular Disease

  • Regulating Lipid Metabolism : Catechins play a significant role in regulating lipid metabolism, which is crucial for cardiovascular health (Chen et al., 2016).
  • Vascular Endothelial Protection : These compounds protect the vascular endothelium, reducing the risk of cardiovascular disorders (Tadano et al., 2010).

Neuroprotective Effects

  • Parkinson's Disease Model : Catechin demonstrates beneficial effects in models of Parkinson's disease, indicating potential neuroprotective properties (Teixeira et al., 2013).

Antioxidant and Anti-inflammatory Effects

  • Cardiotoxicity Prevention : Catechin's anti-inflammatory and antioxidative effects contribute to cardioprotection, particularly against adriamycin-induced cardiotoxicity (Abd El-Aziz et al., 2012).

Cancer Therapy and Chemosensitization

  • Modulation of Key Cellular Functions : Catechins modulate cellular functions related to oncogenesis and may enhance the efficacy of chemotherapeutic drugs while reducing their side effects (Shukla et al., 2018).

Smooth Muscle Function

  • Antispasmodic and Vasodilator Activities : Catechin exhibits antispasmodic and vasodilator activities on smooth muscle preparations, suggesting its use in treating hyperexcitability disorders of gastrointestinal, respiratory, and vascular smooth muscle (Ghayur et al., 2007).

Diabetes Management

  • Insulin Mimetic Impact : Catechin isolated from Cassia fistula has been shown to have hypoglycemic and insulin mimetic activities, making it a potential therapeutic agent for diabetes (Daisy et al., 2010).

Atherosclerosis Prevention

  • Reducing Atherosclerotic Lesion Development : Dietary supplementation with catechin has been found to reduce atherosclerotic lesions, indicating its potential in preventing cardiovascular diseases (Auclair et al., 2009).

Obesity and Body Fat Reduction

  • Body Fat and LDL Reduction : Consumption of catechins has been linked to a reduction in body fat and malondialdehyde-modified LDL in humans, suggesting its usefulness in managing obesity (Nagao et al., 2005).

Food and Nutrition

  • Catechin Contents in Common Foods : Research has quantified the levels of catechins in various fruits, vegetables, and processed foods, aiding in the epidemiological evaluation of catechins' effects on chronic diseases (Arts et al., 2000).

Vascular Health

  • Cardiovascular Health Correlation : Studies indicate a positive correlation between green tea consumption, which is rich in catechins, and cardiovascular health (Babu & Liu, 2008).

Safety And Hazards

(-)-Catechin is generally considered safe for consumption. However, excessive intake may lead to certain side effects such as nausea, headache, and upset stomach.


Future Directions

Research on (-)-Catechin is ongoing, with studies investigating its potential benefits in areas such as cardiovascular health, cancer prevention, and neuroprotection.


properties

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172174
Record name Catechin l-form
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Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Catechin

CAS RN

18829-70-4, 7295-85-4
Record name (-)-Catechol
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Record name Catechin l-form
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Record name (-)-Catechol
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Record name Catechin l-form
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Record name trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Record name CIANIDANOL, (-)-
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Synthesis routes and methods I

Procedure details

The purified enzyme is suspended in a buffer having a pH of 4.5 to 8.5, preferably 6.5 to 8. To this suspension, EGCG or ECG is added along with S-adenosyl-L-methionine (SAM) and the reaction is allowed to proceed at 5 to 60° C., preferably at 20 to 40° C., to form a methylated catechin.
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Synthesis routes and methods II

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
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10 mL
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solvent
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dimethylaminocinnamaldehyde
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Yield
1%

Synthesis routes and methods III

Procedure details

To 0.25 mL of the resulting plasma were added 0.25 mL of a phosphate buffer (obtained by dissolving 48 g of NaH2O4, 20 g of vitamin C and 1 g of EDTA-2Na thoroughly in 1 L of distilled water and then adjusting pH of the resulting mixture to 3.9 with 0.1 mol/L NaOH) and 0.5 mL of acetonitrile, followed by thorough mixing. After addition of 3 mL of ethyl acetate and mixing, the resulting mixture was centrifuged at 3000 r/min at 4° C. for 15 minutes to obtain an upper ethyl acetate layer. The above-described extracting operation was repeated three times. The ethyl acetate layers thus obtained were collected, dried on a rotary evaporator and then dissolved in 0.9 mL of a 1:8 water-methanol mixture. The resulting solution was provided for HPLC chromatodisk. After filtration with 4.0 mL of methanol, the filtrate was dried over the rotary evaporator again. The catechin extract thus obtained (dried portion) was dissolved in 0.3 mL of a 9:1 water-acetonitrile mixture. A 0.1 mL portion of the resulting solution was provided for Chemiluminescence Analyzer (ultraweak light detector; product of Tohoku Electric Industrial Co., Ltd.) and the amount of epigallocatechin gallate (EGCg), a typical ingredient of catechins, in the plasma was measured. The catechin concentration was expressed by the amount (ng/mL) of epigallocatechin gallate per mL of plasma.
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0.25 mL
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3 mL
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0.5 mL
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[Compound]
Name
NaH2O4
Quantity
48 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
EDTA-2Na
Quantity
1 g
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Quantity
1 L
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Name
catechins
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Catechin
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Reactant of Route 3
(-)-Catechin
Reactant of Route 4
(-)-Catechin
Reactant of Route 5
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Reactant of Route 6
(-)-Catechin

Citations

For This Compound
264,000
Citations
M Isemura - Molecules, 2019 - mdpi.com
… In addition, in a broad sense, catechin represents the chemical family name of the compounds derived from catechin. Catechins are distributed in a variety of foods and herbs including …
Number of citations: 180 www.mdpi.com
JL Donovan, V Crespy, M Oliveira, KA Cooper… - Free radical …, 2006 - Taylor & Francis
… We hypothesized the reason for the lower plasma concentrations of catechin from cocoa products is that the ( − )-catechin enantiomer is less bioavailable than the (+)-catechin …
Number of citations: 148 www.tandfonline.com
P Janeiro, AMO Brett - Analytica chimica acta, 2004 - Elsevier
… The mechanism of oxidation of catechins using electron spin resonance (ESR) data has … )-catechin. Many published reports described the determination and quantification of catechins, …
Number of citations: 424 www.sciencedirect.com
A Ganeshpurkar, A Saluja - Indian Journal of Biochemistry and …, 2020 - op.niscpr.res.in
… effects of catechin. Preclinical, as well as randomized controlled clinical trials pertaining to studies of catechin,are included in the study. Chemical properties of catechin and its structure-…
Number of citations: 19 op.niscpr.res.in
A Baranwal, P Aggarwal, A Rai… - Mini Reviews in …, 2022 - ingentaconnect.com
… kinase are also affected by catechin and EGCG that alter their action and barge the cellular activity. This review article explored the structural aspect of catechin and its different isomers …
Number of citations: 27 www.ingentaconnect.com
JL Donovan, V Crespy, C Manach… - The Journal of …, 2001 - academic.oup.com
… In this study, the absorption and metabolism of the monomeric flavan-3-ol, catechin, was … of catechin were studied, ranging from 1 to 100 μmol/L. The absorption of catechin was …
Number of citations: 300 academic.oup.com
S Mandel, MBH Youdim - Free Radical Biology and Medicine, 2004 - Elsevier
Neurodegeneration in Parkinson's, Alzheimer's, and other neurodegenerative diseases seems to be multifactorial, in that a complex set of toxic reactions including inflammation, …
Number of citations: 560 www.sciencedirect.com
V Katalinić, M Milos, D Modun, I Musić, M Boban - Food chemistry, 2004 - Elsevier
… As expected, the red wines had much higher flavonoid, anthocyanin, and catechin content … and catechin concentration. The relative antioxidant efficiency of pure (+)-catechin in FRAP …
Number of citations: 467 www.sciencedirect.com
N Matsumoto, F Ishigaki, A Ishigaki… - Bioscience …, 1993 - jstage.jst.go.jp
… “ Tea catechins have further been proved to inhibit the activities of sucrase and u-… of tea catechins on the absorption of starch or sucrose was investigated in rats. Tea catechin was …
Number of citations: 276 www.jstage.jst.go.jp
CT Saucier, AL Waterhouse - Journal of agricultural and food …, 1999 - ACS Publications
… The antioxidant property of catechin mixed with various other antioxidants was assessed by … catechin. SO 2 , on the other hand, gave a strong synergetic antioxidant effect with catechin …
Number of citations: 171 pubs.acs.org

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